

# A Technical Guide to High-Purity Acetyl Tributyl Citrate-d3 for Researchers

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Compound of Interest

Compound Name: Acetyl tributyl citrate-d3

Cat. No.: B12425288 Get Quote

Introduction: **Acetyl tributyl citrate-d3** (ATBC-d3) is the deuterated form of Acetyl tributyl citrate (ATBC), a widely utilized plasticizer and pharmaceutical excipient. The incorporation of deuterium atoms (d3 on the acetyl group) makes it an invaluable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry-based quantification allows for precise and accurate measurements of the non-deuterated ATBC in various biological matrices. This technical guide provides an indepth overview of commercial suppliers, experimental protocols, and the biological interactions of high-purity **Acetyl tributyl citrate-d3**.

# Commercial Suppliers of High-Purity Acetyl Tributyl Citrate-d3

For researchers and drug development professionals, sourcing high-purity deuterated compounds is critical for experimental success. Several reputable commercial suppliers offer **Acetyl tributyl citrate-d3**, often under the chemical name Tri-n-butyl 2-Acetyl-d3-citrate. The table below summarizes the offerings from prominent vendors.



Supplier	Product Name	CAS Number	Isotopic Enrichment	Available Quantities
INVALID-LINK	Tri-n-butyl 2- Acetyl-d3-citrate	1794753-49-3	99 atom % D	0.05 g, 0.1 g
INVALID-LINK	Tri-n-butyl 2- Acetyl-d3-citrate	1794753-49-3	Not specified	Not specified
INVALID-LINK	Tri-n-butyl 2- Acetyl-d3-citrate	1794753-49-3	99 atom % D	50 mg, 100 mg
INVALID-LINK	Tri-n-butyl 2- Acetyl-d3-citrate	1794753-49-3	Not specified	0.05 g, 0.1 g
INVALID-LINK	Acetyl tributyl citrate-d3	Not specified	Not specified	Not specified

# **Experimental Protocols**

Detailed methodologies are essential for the successful application and analysis of **Acetyl tributyl citrate-d3**. The following sections outline protocols for its synthesis, purification, and analytical characterization.

# **Synthesis of Acetyl Tributyl Citrate-d3**

The synthesis of **Acetyl tributyl citrate-d3** can be adapted from established methods for its non-deuterated counterpart, primarily involving a two-step process: esterification of citric acid followed by acetylation with a deuterated reagent.[1][2][3]

#### Step 1: Synthesis of Tributyl Citrate

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine citric acid, n-butanol (in excess), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid.[1]
- Esterification: Heat the mixture to reflux. The water generated during the esterification will be azeotropically removed and collected in the Dean-Stark trap.



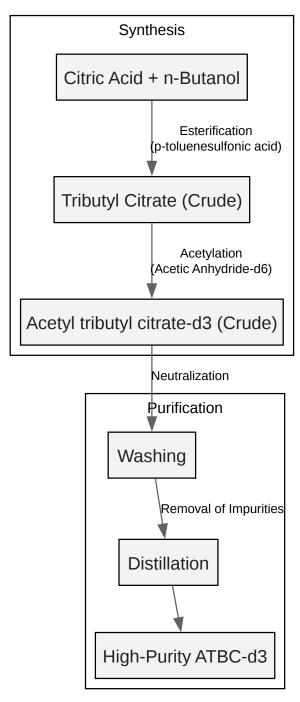
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
- Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst
  with a base (e.g., sodium bicarbonate solution). Remove the excess n-butanol under
  reduced pressure. The resulting crude tributyl citrate can be used in the next step without
  further purification.

#### Step 2: Acetylation with Acetic Anhydride-d6

- Reaction Setup: To the crude tributyl citrate in a reaction flask, add acetic anhydride-d6.
   Acetic anhydride-d6 serves as the source of the deuterium label.
- Acetylation: Heat the mixture, typically with continued use of an acid catalyst, to facilitate the acetylation of the hydroxyl group on the citrate backbone.
- Monitoring: Monitor the reaction by TLC or gas chromatography (GC) to ensure the complete consumption of the tributyl citrate starting material.
- Work-up: After the reaction is complete, cool the mixture. The excess acetic anhydride-d6 and the catalyst are removed through vacuum distillation and subsequent purification steps.



#### Synthesis Workflow for Acetyl Tributyl Citrate-d3



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Synthesis and Purification Workflow



### **Purification Protocol**

Purification is crucial to achieve the high purity required for analytical standards. A multi-step process is typically employed.

- Neutralization and Washing: The crude product is first washed with an aqueous solution of a
  weak base, such as sodium bicarbonate, to remove any residual acid catalyst. This is
  followed by washing with brine to remove water-soluble impurities.
- Drying: The organic layer containing the product is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
- Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator.
- Distillation: The final purification is achieved by vacuum distillation to separate the highboiling Acetyl tributyl citrate-d3 from any non-volatile impurities and residual starting materials.

# **Analytical Characterization for Purity Assessment**

The chemical and isotopic purity of the final product must be rigorously assessed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity

- Objective: To determine the chemical purity and confirm the isotopic distribution of Acetyl tributyl citrate-d3.
- Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent like n-hexane or ethyl acetate.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250°C.

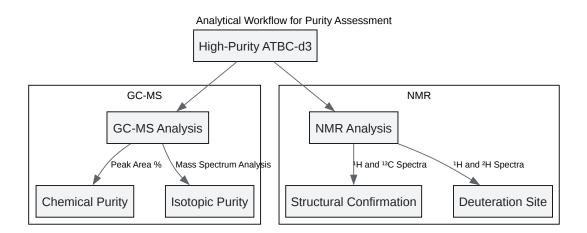


- o Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1 minute, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Impact (EI).
  - Scan Mode: Full scan to identify all components and selected ion monitoring (SIM) to quantify the relative abundance of deuterated and non-deuterated fragments.
- Data Analysis: Chemical purity is determined by the relative peak area of the product.
   Isotopic purity is assessed by comparing the mass-to-charge ratios of the molecular ion and key fragments with their theoretical values for the d3-labeled compound.[4]

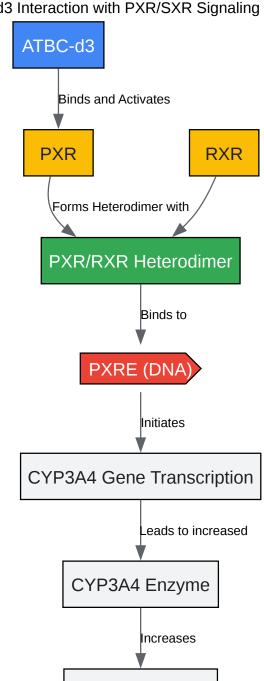
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuteration Site

- Objective: To confirm the chemical structure and the position of the deuterium label.
- Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- ¹H NMR: The absence or significant reduction of the signal corresponding to the acetyl protons (around 2.1 ppm for the non-deuterated compound) confirms successful deuteration at the acetyl group. The remaining proton signals should correspond to the tributyl citrate backbone.[5]
- <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum should be consistent with the structure of Acetyl tributyl citrate. The carbon of the acetyl group will show a characteristic triplet in the proton-coupled spectrum due to coupling with deuterium.
- <sup>2</sup>H NMR: A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the acetyl group, providing direct evidence of deuteration.









ATBC-d3 Interaction with PXR/SXR Signaling Pathway

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**Drug Metabolism** 



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